molecular formula C17H18ClN3O3S B1470886 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride CAS No. 1448034-00-1

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride

Cat. No.: B1470886
CAS No.: 1448034-00-1
M. Wt: 379.9 g/mol
InChI Key: PMJQETKOKLBWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride” is a chemical compound . It is used for experimental research and is sold by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14 (13)16 (22)20 (15)6-5-12-11-24-17 (18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H . This indicates that the compound has a complex structure with several functional groups, including a morpholino group, a thiazol group, and an isoindoline group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : A study by (Tkachuk et al., 2020) explored the synthesis of related compounds using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method could potentially be applied to synthesize variants of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride.

  • Microwave Catalytic Synthesis : Li Jin-jin (2009) conducted research on synthesizing isoindoline-1,3-dione derivatives using both traditional and microwave technology, achieving high product yield. This method might be relevant for synthesizing this compound (Li Jin-jin, 2009).

Molecular Structure and Interaction Studies

  • Ultrasonic Investigation : Tekade et al. (2019) investigated molecular interactions of N-Phthaloyl compounds, including isoindoline-1,3-dione derivatives, in different solvents. These findings might be pertinent to understanding the solvation and interaction characteristics of this compound (Tekade, Tale, & Bajaj, 2019).

  • Crystal and Molecular Structure Analysis : Duru et al. (2018) analyzed the crystal structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione. This research could offer insights into the structural characteristics of this compound (Duru, Evecen, Tanak, & Ağar, 2018).

Application in Fluorescent Probes

  • Fluorescent Probe Development : Wang et al. (2018) designed a carbazole-based fluorescent probe using an isoindoline-1,3-dione derivative. This suggests potential applications of this compound in developing sensitive fluorescent probes for various applications (Wang, Hu, Li, & Hu, 2018).

Miscellaneous Applications

Biochemical Analysis

Biochemical Properties

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it binds to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Moreover, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in conformational changes that affect the activity of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism. Additionally, high doses of the compound have been associated with toxic and adverse effects, including cell death and tissue damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. For instance, the compound has been shown to inhibit key enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and energy production. Understanding these metabolic interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These transport mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJQETKOKLBWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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